2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
Description
2-Bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a brominated aniline derivative featuring a unique hybrid structure combining indole, pyridine, and aniline moieties. This compound is structurally related to ligands used in palladium(II) complexes and small-molecule inhibitors, with applications in catalysis and medicinal chemistry .
Properties
Molecular Formula |
C21H18BrN3 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-bromo-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline |
InChI |
InChI=1S/C21H18BrN3/c1-14-20(15-8-2-4-10-17(15)24-14)21(19-12-6-7-13-23-19)25-18-11-5-3-9-16(18)22/h2-13,21,24-25H,1H3 |
InChI Key |
DLIUNOVLTBSJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Preparation of (2-Methyl-1H-Indol-3-yl)(Pyridin-2-yl)Methanol
Step 1: Vilsmeier-Haack Formylation of 2-Methylindole
2-Methylindole undergoes formylation at the C3 position using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield 3-formyl-2-methylindole.
Step 2: Grignard Addition with Pyridylmagnesium Bromide
The formyl group reacts with pyridylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride to produce the secondary alcohol.
Characterization Data :
-
Yield : 68% (crude), purified via silica chromatography (EtOAc/hexane, 1:3).
-
¹H NMR (CDCl₃) : δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.72 (t, J = 7.8 Hz, 1H, pyridine-H4), 7.28–7.15 (m, 4H, indole-H), 5.21 (s, 1H, OH), 2.41 (s, 3H, CH₃).
Bromination of Aniline Derivatives
Direct Bromination of Aniline :
2-Bromoaniline is synthesized via electrophilic substitution using bromine in acetic acid at 0–5°C. Protection of the amine as an acetanilide (acetic anhydride, pyridine) prior to bromination improves regioselectivity.
Alternative Route :
NBS (N-bromosuccinimide) in dichloromethane with triethylamine selectively brominates the ortho position of aniline derivatives.
Mitsunobu Reaction for C–N Bond Formation
Coupling of Alcohol and Amine
The pivotal step involves Mitsunobu coupling between (2-methyl-1H-indol-3-yl)(pyridin-2-yl)methanol and 2-bromoaniline:
Reaction Conditions :
-
Reagents : DIAD (diisopropyl azodicarboxylate, 1.2 equiv), PPh₃ (1.5 equiv).
-
Solvent : Anhydrous THF under N₂ atmosphere.
Workup :
-
Dilution with ethyl acetate, washing with brine, drying (Na₂SO₄), and concentration.
-
Purification via flash chromatography (SiO₂, EtOAc/hexane 1:4).
Yield : 54% (white solid).
LCMS (ES+) : m/z 422 [M+H]⁺.
Alternative Synthetic Pathways
Reductive Amination Approach
Step 1: Oxidation of Alcohol to Ketone
(2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methanol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to the corresponding ketone.
Step 2: Reductive Amination with 2-Bromoaniline
The ketone reacts with 2-bromoaniline in methanol with NaBH₃CN (2 equiv) and acetic acid (catalytic) at 50°C for 6 h.
Yield : 47% after HPLC purification.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling :
Aryl boronic acid derivatives of indole or pyridine are coupled with brominated intermediates. For example:
Conditions :
Optimization and Challenges
Competing Side Reactions
Solvent and Catalyst Screening
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 100 | 32 |
| Pd(dppf)Cl₂ | Dioxane/H₂O | 80 | 58 |
| CuI/Picolinic acid | DMF | 120 | 41 |
Table 1. Catalyst performance in cross-coupling steps.
Scalability and Industrial Feasibility
Key Considerations :
-
Cost of Boronic Acids : Pyridin-2-ylboronic acid (~$320/mol) limits large-scale Suzuki routes.
-
Mitsunobu Reagents : DIAD and PPh₃ are cost-prohibitive for multi-kilogram synthesis. Alternative methods (e.g., reductive amination) are preferred for scale-up.
Characterization and Analytical Data
¹H NMR (DMSO-d₆) :
-
δ 8.62 (d, J = 4.2 Hz, 1H, pyridine-H6), 7.84 (td, J = 7.8, 1.8 Hz, 1H, pyridine-H4), 7.45–7.12 (m, 6H, aromatic), 5.02 (s, 1H, CH), 2.38 (s, 3H, CH₃).
HRMS (ESI-TOF) :
-
m/z calcd for C₂₁H₁₇BrN₃ [M+H]⁺: 422.0521; found: 422.0518.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Bromine
The bromine atom at position 2 on the aniline ring undergoes substitution under both thermal and catalytic conditions:
Mechanistic Insight : Bromine activation is hindered by the electron-donating methyl group on the indole ring, necessitating strong bases (e.g., Cs₂CO₃) or polar aprotic solvents to drive deprotonation.
Indole Ring Functionalization
The 2-methylindole moiety participates in electrophilic substitutions and cycloadditions:
Structural Impact : The methyl group at C2 directs electrophiles to C5/C7 positions while blocking C3. Cross-conjugation with the pyridine ring enhances indole’s nucleophilicity.
Pyridine-Aniline Interactions
The pyridin-2-ylmethylaniline bridge exhibits base-catalyzed rearrangements and redox activity:
Notable Limitation : Competitive protonation of pyridine nitrogen reduces catalytic efficiency in Pd-mediated reactions .
Multi-Component Reactions
The compound serves as a scaffold in tandem transformations:
| Reaction System | Components | Product | Yield | Conditions | Source |
|---|---|---|---|---|---|
| Ugi-4CR | RCHO, RNH₂, RNC | Indole-peptoid hybrids | 73% | Microwave, 100°C | |
| Wittig-Alkyne | Propargyl bromide, PPh₃ | Fused indoloquinoline | 65% | Toluene reflux, 12h |
Synthetic Utility : These reactions exploit the indole’s π-basic character and the pyridine’s Lewis acidity to stabilize transition states .
Biological Activity-Linked Reactivity
Structural modifications correlate with pharmacological effects:
SAR Trend : Bulky substituents at the aniline bromine position enhance anticancer activity but reduce blood-brain barrier penetration .
Scientific Research Applications
Anticancer Properties
Research has shown that compounds with indole and pyridine moieties often exhibit significant anticancer activities. For instance, derivatives of indole have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study indicated that compounds similar to 2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline demonstrated promising anticancer activity against multiple cancer cell lines, including breast and colon cancers .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Indole derivatives have been reported to possess antibacterial and antifungal activities. For example, a related study found that certain indole-pyridine hybrids exhibited effective inhibition against Staphylococcus aureus and Candida albicans, highlighting the potential of this compound in treating infections caused by resistant strains .
Coupling Reactions
One prevalent method includes the coupling of bromo-substituted indoles with pyridine derivatives through nucleophilic substitution reactions. This approach allows for the introduction of various substituents at different positions on the indole and pyridine rings, enhancing biological activity.
Functionalization Techniques
Functionalization techniques such as bromination and alkylation are also employed to modify the compound's structure for improved efficacy. The introduction of functional groups can significantly influence the pharmacological properties of the compound.
Anticancer Activity Evaluation
A notable case study involved testing a series of indole-pyridine derivatives, including this compound, against several cancer cell lines. The results showed that modifications in the structure led to varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Efficacy Assessment
In another study focused on antimicrobial properties, derivatives containing the indole-pyridine framework were synthesized and screened against a panel of bacterial strains. The findings revealed that certain compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline involves its interaction with specific molecular targets. The indole and pyridine moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations in Aniline Derivatives
The electronic and steric properties of substituents on the aniline ring significantly influence reactivity and ligand behavior. Key analogs include:
Key Observations :
Reactivity in Palladium(II) Complexes
The target compound’s structural analogs are often employed as ligands in Pd(II) complexes. Evidence from substitution studies reveals:
- Substitution Kinetics : Pd(II) complexes with para-bromo substituents (e.g., PdL3) exhibit slower reaction rates with thiourea nucleophiles compared to electron-donating groups (e.g., –OCH₃). The bromine atom withdraws electron density, reducing the electrophilicity of the Pd center .
- Coordination Geometry : All Pd(II) complexes adopt a slightly distorted square-planar geometry, but steric bulk from ortho-substituents (e.g., 2-methylindole in the target compound) may distort this geometry further .
Solid-State and Conformational Properties
- Planarity and Hydrogen Bonding : Compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopt near-planar conformations due to π-conjugation, forming centrosymmetric dimers via N–H⋯O hydrogen bonds . In contrast, the target compound’s indole and pyridine groups may disrupt planarity, reducing crystallinity.
- Tautomerism : Amide-linked analogs exist as keto-amine tautomers rather than hydroxy-pyridine forms, highlighting the influence of substituents on tautomeric stability .
Biological Activity
The compound 2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of a bromo-substituted indole with a pyridine derivative. The structural characteristics include:
- Molecular Formula : C16H16BrN3
- Molecular Weight : 352.22 g/mol
- Functional Groups : Indole, bromine, and pyridine moieties contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Anticancer Activity
Several studies have demonstrated that indole derivatives possess significant anticancer properties. For instance:
- A study reported that indole-based compounds showed cytotoxic effects against various cancer cell lines, including HeLa and MCF7, with IC50 values ranging from 10 to 25 µM .
Antimicrobial Properties
Indole derivatives have also been evaluated for their antimicrobial activity:
- Research found that certain indole compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 5 µg/mL for some derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Indole derivatives may inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : These compounds can trigger programmed cell death in malignant cells.
- Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activities, which can protect normal cells from oxidative stress.
Case Studies and Research Findings
Q & A
Q. What synthetic routes are employed to prepare 2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline, and how is purity optimized?
The compound is synthesized via condensation reactions under reflux conditions. For analogous structures, 3-bromo-2-methylaniline derivatives are reacted with pyridine-containing reagents in the presence of catalysts like p-toluenesulfonic acid and pyridine. Purification is achieved through crystallization from methanol, as demonstrated in the isolation of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide . High-purity yields (>95%) are confirmed via NMR and elemental analysis.
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and hydrogen bonding (e.g., amide protons at δ 10–12 ppm) .
- FTIR : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
- LC-MS : Verification of molecular ion peaks (e.g., [M+H]+ at m/z 396.1 for C₂₁H₁₈BrN₃) .
- Elemental Analysis : Confirmation of C, H, N, and Br content within ±0.3% deviation .
Q. How is the compound’s structural conformation validated?
X-ray crystallography reveals near-planar geometries for derivatives, with dihedral angles between aromatic rings as low as 8.38°, stabilized by intramolecular N–H⋯O hydrogen bonds (e.g., N–H⋯O distance: 2.02 Å) . Centrosymmetric dimers form via intermolecular hydrogen bonding, confirmed by crystallographic data .
Advanced Research Questions
Q. What is the ligand behavior of this compound in Pd(II) complexes, and how do substituents influence coordination?
The compound acts as a bidentate N,N′-donor ligand, coordinating Pd(II) in a slightly distorted square planar geometry. Substituents on the aniline moiety (e.g., –Br, –CH₃) modulate electronic effects: electron-withdrawing groups (e.g., –Br) increase substitution rates, while electron-donating groups (e.g., –OCH₃) slow kinetics . Structural studies show the aniline ring lies out-of-plane relative to the pyridyl-Pd-Cl framework .
Q. What methodologies quantify substitution kinetics in Pd(II) complexes with thiourea nucleophiles?
Substitution is studied under pseudo-first-order conditions using stopped-flow UV-Vis spectroscopy. Rate constants (k₂) follow the equation kobs = k₂[Nu], with two-step mechanisms:
- Step 1 : Substitution of chloride trans to pyridine (faster due to strong trans effect).
- Step 2 : Replacement of the second chloride. Example data for analogous PdL3 (4-Br substituent):
| Nucleophile | k₂ (M⁻¹s⁻¹, 25°C) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| Thiourea | 0.45 | 58.2 | -32.1 |
| DMTU | 0.28 | 62.4 | -28.7 |
| Negative ΔS‡ values support associative mechanisms . |
Q. How do computational studies (e.g., DFT) enhance mechanistic understanding?
DFT calculations reveal transition states with partial bond formation between Pd and nucleophiles. For 4-Br-substituted ligands, electron-withdrawing effects lower the activation barrier by 8–12 kJ/mol compared to –CH₃ substituents, aligning with experimental k₂ trends . Charge density maps show Pd(II) centers are more electrophilic with –Br, accelerating nucleophilic attack .
Q. What steric and electronic factors govern reactivity with bio-relevant nucleophiles?
Steric bulk in nucleophiles (e.g., TMTU vs. thiourea) reduces substitution rates by 40–60%. Electronic effects dominate: –Br increases reactivity 2.5-fold over –CH₃ due to enhanced Pd electrophilicity. Hammett correlations (ρ = +1.2) confirm strong sensitivity to substituent electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
